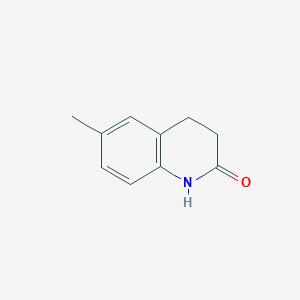

6-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNXPCXIGGIJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570783 | |

| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20150-83-8 | |

| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-3,4-dihydroquinolin-2(1H)-one: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] The strategic placement of substituents on the dihydroquinolinone ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This guide focuses on a specific, yet important, member of this family: 6-methyl-3,4-dihydroquinolin-2(1H)-one, providing a comprehensive overview of its discovery and the historical evolution of its synthesis.

Table 1: Compound Profile

| Property | Value |

| IUPAC Name | 6-methyl-3,4-dihydro-1H-quinolin-2-one |

| CAS Number | 1445-68-7 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

The Genesis of a Scaffold: Early Synthetic Endeavors

The journey to synthesize this compound is rooted in the broader history of quinolinone chemistry. Early methods for constructing the dihydroquinolinone core laid the groundwork for accessing a wide array of substituted analogs. Two classical and enduring strategies have been paramount: the intramolecular Friedel-Crafts reaction and the catalytic hydrogenation of quinolin-2(1H)-ones.

The Friedel-Crafts Approach: A Cornerstone of Dihydroquinolinone Synthesis

The intramolecular Friedel-Crafts reaction has long been a robust and reliable method for the synthesis of the dihydroquinolinone ring system. This powerful carbon-carbon bond-forming reaction has been extensively utilized in the total synthesis of natural products and complex bioactive molecules.[3] The general strategy involves the cyclization of an N-aryl-3-halopropionamide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The synthesis of this compound via this classical route commences with the acylation of p-toluidine with 3-chloropropionyl chloride to yield the key intermediate, N-(4-methylphenyl)-3-chloropropanamide. Subsequent intramolecular Friedel-Crafts cyclization of this intermediate, promoted by a Lewis acid, affords the target molecule.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-3-chloropropanamide

-

Materials: p-toluidine, 3-chloropropionyl chloride, a suitable solvent (e.g., dichloromethane or toluene), and a base (e.g., triethylamine or sodium bicarbonate).

-

Procedure:

-

Dissolve p-toluidine in the chosen solvent and cool the solution in an ice bath.

-

Slowly add 3-chloropropionyl chloride to the cooled solution, followed by the dropwise addition of the base to neutralize the hydrogen chloride generated during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methylphenyl)-3-chloropropanamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

-

Materials: N-(4-methylphenyl)-3-chloropropanamide and a Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure:

-

Suspend N-(4-methylphenyl)-3-chloropropanamide in a high-boiling inert solvent or, in some historical procedures, heat the neat mixture.

-

Carefully add aluminum chloride portion-wise to the reaction mixture.

-

Heat the mixture to a temperature typically ranging from 150°C to 220°C for a duration of 30 minutes to several hours.[4]

-

Cool the reaction mixture and quench by carefully pouring it onto ice and water.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

The causality behind this experimental design lies in the electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction. The Lewis acid activates the haloalkyl side chain, facilitating the electrophilic attack on the electron-rich aromatic ring of the p-toluidine moiety, leading to ring closure.

Caption: Synthesis of this compound via the Friedel-Crafts pathway.

Catalytic Hydrogenation: An Alternative Route to Saturation

Another historically significant and widely employed method for the preparation of dihydroquinolinones is the catalytic hydrogenation of their unsaturated counterparts, quinolin-2(1H)-ones. This approach offers a direct and often high-yielding route to the desired saturated ring system.

The synthesis of this compound through this method involves the initial preparation of 6-methylquinolin-2(1H)-one, which is then subjected to catalytic hydrogenation to reduce the double bond in the heterocyclic ring.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylquinolin-2(1H)-one

-

Materials: 6-methylquinolin-2(1H)-one, a suitable solvent (e.g., ethanol or acetic acid), and a hydrogenation catalyst (e.g., palladium on carbon (Pd/C) or platinum oxide (PtO₂)).

-

Procedure:

-

Dissolve 6-methylquinolin-2(1H)-one in the chosen solvent in a pressure-resistant hydrogenation vessel.

-

Add the catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir or agitate the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization.

-

The rationale for this experimental choice is the ability of noble metal catalysts to activate molecular hydrogen and facilitate its addition across the double bond of the quinolinone ring system.

Caption: Synthesis of this compound via catalytic hydrogenation.

Modern Synthetic Innovations

While the classical methods remain relevant, modern organic synthesis has introduced more efficient, milder, and environmentally friendly approaches to the dihydroquinolinone core. These include domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, and various metal-catalyzed cross-coupling and cyclization reactions.[5][6] For instance, recent advancements have explored the use of samarium(II) iodide for the selective reduction of quinolin-2(1H)-ones to their dihydro derivatives under mild conditions.[6]

Applications and Future Perspectives

While this compound itself is primarily a research chemical and a building block for more complex molecules, the dihydroquinolinone scaffold is of immense importance in drug discovery. The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability, making it an interesting starting point for the development of novel therapeutic agents. Further derivatization of this core could lead to the discovery of new compounds with a range of biological activities.

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the foundational principles of heterocyclic chemistry. The historical reliance on robust methods like the Friedel-Crafts reaction and catalytic hydrogenation has paved the way for the development of this important class of compounds. As synthetic methodologies continue to evolve, so too will the potential for harnessing the dihydroquinolinone core in the design of next-generation therapeutics. This in-depth guide provides researchers and drug development professionals with a solid understanding of the historical context and synthetic strategies surrounding this valuable chemical entity.

References

-

Reaction profiles a Catalytic transfer hydrogenations of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one - ChemSynthesis. (URL: [Link])

-

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide - MDPI. (URL: [Link])

-

N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide - C15H12ClNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO) - PubChemLite. (URL: [Link])

-

Dihydroquinolinone synthesis - Organic Chemistry Portal. (URL: [Link])

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (URL: [Link])

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC - NIH. (URL: [Link])

-

Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - MDPI. (URL: [Link])

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC - PubMed Central. (URL: [Link])

- CN107602463B - Synthesis method of 6-hydroxy-2 (1H)

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. (URL: [Link])

-

Friedel-Crafts reactions with N-heterocyclic alcohols. (URL: [Link])

-

CAS SciFinder - Chemical Compound Database. (URL: [Link])

-

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO - PubChem. (URL: [Link])

-

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - PubChem. (URL: [Link])

- US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

3,4-Dihydroxy-1-methylquinolin-2(1H)-one | C10H9NO3 | CID 54695768 - PubChem. (URL: [Link])

- CZ300351B6 - Process for preparing 7-hydroxy-3,4-dihydrocarbostyril - Google P

-

Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed. (URL: [Link])

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. (URL: [Link])

-

Reaxys Medicinal Chemistry - Elsevier. (URL: [Link])

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - NIH. (URL: [Link])

-

ARTICLE - ChemRxiv. (URL: [Link])

-

Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC - NIH. (URL: [Link])

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (URL: [Link])

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (URL: [Link])

- CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril. (URL: )

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroquinolinone synthesis [organic-chemistry.org]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 6-methyl-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key structural motif in the quest for novel therapeutics.

Core Chemical Identity and Structure

This compound belongs to the quinolinone family, a class of compounds recognized for their diverse biological activities. The core structure consists of a benzene ring fused to a partially saturated pyridinone ring, with a methyl group substitution at the 6th position.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases, its structural identity is well-defined. For practical procurement and synthesis planning, researchers often rely on commercially available precursors. Key precursors include 6-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-16-8) and 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-13-5).[1][2][3][4][5][6]

The structural details are summarized below:

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [7] |

| Molecular Weight | 161.20 g/mol | [7] |

| SMILES | CC1=CC2=C(C=C1)NC(=O)CC2 | [7] |

| InChI | InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12) | [7] |

| InChIKey | DKNXPCXIGGIJNY-UHFFFAOYSA-N | [7] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce in the literature. However, computational models provide valuable predictions for its behavior.

| Property | Predicted Value | Notes |

| XlogP | 1.4 | A measure of lipophilicity, suggesting moderate cell permeability.[7] |

| Melting Point | Not available | Data for the related 6-hydroxy derivative is 236-240 °C, suggesting the 6-methyl analog is also a solid at room temperature.[8] |

| Boiling Point | Not available | - |

| Solubility | Not available | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. |

Synthesis of the 3,4-dihydroquinolin-2(1H)-one Scaffold

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core is a well-established process in organic chemistry. A common and effective strategy involves the intramolecular Friedel-Crafts cyclization of an N-aryl-3-chloropropionamide precursor. This approach offers high yields and is adaptable for various substitutions on the aromatic ring.

Below is a detailed, field-proven protocol for the synthesis of a related compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, which can be conceptually adapted for the 6-methyl analog by starting with p-toluidine instead of p-aminophenol.

Experimental Protocol: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone

This multi-step synthesis proceeds via nitration, reduction, and diazotization, followed by hydrolysis.[9][10]

Step 1: Acylation of Aniline

-

Dissolve 95g of aniline in 200mL of acetone in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Slowly add 55mL of 3-chloropropionyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Remove the ice bath and continue stirring at room temperature for 4 hours.

-

Pour the reaction mixture into 400mL of 5% dilute hydrochloric acid. A white solid will precipitate.

-

Stir the mixture, cool, and collect the solid by suction filtration.

-

Wash the filter cake with 5% dilute hydrochloric acid, followed by water.

-

Dry the solid to obtain N-Phenyl-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Combine 55g of N-Phenyl-3-chloropropanamide and 116g of Aluminum chloride (AlCl₃) in a reaction bottle.

-

Heat the mixture to 150°C and maintain for 4 hours.

-

Cool the reaction mixture and carefully quench with ice water.

-

The product, 3,4-dihydroquinolin-2(1H)-one, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Nitration

-

To a stirred solution of 3,4-dihydroquinolin-2(1H)-one in sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature.

-

After the addition, allow the reaction to proceed for a few hours.

-

Pour the reaction mixture into ice water to precipitate 6-nitro-3,4-dihydro-2(1H)-quinolinone.

Step 4: Reduction of the Nitro Group

-

Reduce the nitro group of 6-nitro-3,4-dihydro-2(1H)-quinolinone to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This yields 6-amino-3,4-dihydro-2(1H)-quinolinone.

Step 5: Diazotization and Hydrolysis

-

Dissolve the 6-amino-3,4-dihydro-2(1H)-quinolinone in a dilute mineral acid (e.g., sulfuric acid) and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Heat the solution containing the diazonium salt to induce hydrolysis, replacing the diazonium group with a hydroxyl group.

-

Cool the reaction mixture and extract the final product, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

-

Purify the product by recrystallization.

Caption: Synthetic workflow for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Role in Drug Discovery and Medicinal Chemistry

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is considered a "privileged structure" in medicinal chemistry.[11] This designation is due to its recurrence in a variety of biologically active compounds, suggesting that this core motif is well-suited for interacting with multiple biological targets.

Anticancer Activity

Analogs of 1-methyl-3,4-dihydroquinolin-2(1H)-one have demonstrated significant potential as anticancer agents.[11] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. Several novel 3,4-dihydroquinolin-2(1H)-one analogs have shown potent antiproliferative effects against glioblastoma multiforme (GBM) cell lines, with IC₅₀ values in the low micromolar range.[11]

Anticonvulsant Activity

Certain derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent anticonvulsants.[11] Their therapeutic effect is believed to stem from their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these molecules reduce neuronal excitability, which is a key factor in preventing seizures.[11]

Other Potential Applications

The versatile quinolinone scaffold has been explored for a wide range of other therapeutic applications, including as antimicrobial and anti-inflammatory agents.[12] The 6-methyl substitution on the 3,4-dihydroquinolin-2(1H)-one core can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and safety profiles in various therapeutic contexts. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as inotropic agents for the treatment of congestive heart failure.[13]

Caption: Biological targets and therapeutic effects of the quinolinone scaffold.

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the methyl protons around 2.2-2.5 ppm.

-

Aromatic protons in the range of 6.8-7.5 ppm, showing characteristic coupling patterns for a trisubstituted benzene ring.

-

Two methylene groups of the dihydro-pyridinone ring appearing as triplets around 2.5-3.0 ppm.

-

A broad singlet for the N-H proton, typically downfield.

-

-

¹³C NMR:

-

A signal for the methyl carbon around 20-25 ppm.

-

Signals for the methylene carbons of the dihydro-pyridinone ring.

-

A series of signals in the aromatic region (115-140 ppm).

-

A characteristic downfield signal for the carbonyl carbon of the lactam ring (>160 ppm).

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the lactam at approximately 1660-1680 cm⁻¹.

-

An N-H stretching vibration around 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

For definitive structural confirmation, de novo synthesis and subsequent spectroscopic analysis would be required.

Conclusion and Future Perspectives

This compound represents a valuable building block for the development of novel therapeutic agents. Its "privileged" structural nature makes it an attractive starting point for the design of compound libraries targeting a range of diseases, from cancer to neurological disorders. The synthetic accessibility of the quinolinone scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives of this compound, with the aim of identifying new drug candidates with improved efficacy and safety profiles.

References

-

PubChem. (n.d.). 6-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). Retrieved from [Link]

-

Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-29. Retrieved from [Link]

- Patsnap. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]

Sources

- 1. 6-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 5111749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. usbio.net [usbio.net]

- 5. 6-Nitro-3,4-dihydro-quinolin-2(1H)-one 95% | CAS: 22246-16-8 | AChemBlock [achemblock.com]

- 6. 6-amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | CID 4912759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 8. 6-ヒドロキシ-3,4-ジヒドロ-2(1H)-キノリノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Dihydroquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Dihydroquinolinone Core

The 3,4-dihydro-2(1H)-quinolinone scaffold is a bicyclic heterocyclic motif that has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework, coupled with the amenability to functionalization at various positions, provides a versatile template for the design of novel therapeutic agents. This guide delves into the profound biological significance of the dihydroquinolinone core, exploring its multifaceted pharmacological activities, its presence in clinically successful drugs, and the underlying structure-activity relationships that govern its therapeutic potential. We will further provide practical, field-proven experimental protocols for the synthesis and biological evaluation of compounds featuring this remarkable scaffold.

Visualizing the Core: The Dihydroquinolinone Scaffold

Caption: General structure of the 3,4-dihydro-2(1H)-quinolinone scaffold.

A Spectrum of Biological Activities: The Pharmacological Versatility of Dihydroquinolinones

The dihydroquinolinone scaffold is a chameleon in the world of pharmacology, demonstrating a remarkable ability to interact with a diverse array of biological targets. This versatility has led to the development of dihydroquinolinone-based compounds with a wide range of therapeutic applications.

Antipsychotic Activity: Modulating Neurotransmitter Pathways

One of the most significant applications of the dihydroquinolinone scaffold is in the development of atypical antipsychotics.[1][2][3][4] These agents are crucial in the management of schizophrenia and other psychotic disorders.[2][4] Aripiprazole, a blockbuster drug, is a prime example of a dihydroquinolinone-based atypical antipsychotic.[5][6] The therapeutic efficacy of these compounds stems from their ability to modulate dopamine and serotonin receptor pathways in the brain.[1][5][7] Specifically, they often act as partial agonists at dopamine D2 receptors and may also interact with serotonin 5-HT2A receptors.[1][7] This dual action is believed to contribute to their improved side-effect profile compared to first-generation antipsychotics.[2]

The following diagram illustrates the simplified mechanism of action of aripiprazole, a dihydroquinolinone-based atypical antipsychotic, at the synaptic level.

Caption: Aripiprazole's modulation of dopamine and serotonin receptors.

Anticancer Potential: A Multifaceted Approach to Oncology

The dihydroquinolinone scaffold has garnered significant attention in oncology research due to the potent anticancer activities exhibited by its derivatives.[8][9][10][11][12] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of breast, colon, lung, and melanoma.[8][9][11][12] The mechanisms underlying their anticancer effects are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[11] For instance, certain dihydroquinoline derivatives have been shown to act as inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell survival and resistance.[8][10] Furthermore, some derivatives have been investigated as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer.[13]

Antimicrobial and Antiviral Properties

Derivatives of the dihydroquinolinone scaffold have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[14][15][16][17][18] The continuous need for new antibiotics to combat the rise of drug-resistant strains makes this an important area of research.[15][16][18] Additionally, some compounds containing a related tetrahydroquinoline nucleus have been reported to possess antiviral and antifungal activities.[19]

Other Notable Biological Activities

The pharmacological versatility of the dihydroquinolinone core extends beyond the aforementioned areas. Compounds incorporating this scaffold have been shown to exhibit a variety of other biological activities, including:

-

Phosphodiesterase (PDE) inhibition: Cilostazol, an FDA-approved drug, is a dihydroquinolinone derivative that acts as a PDE3 inhibitor, leading to antiplatelet and vasodilatory effects.[5][6]

-

β-Adrenergic receptor blocking: Carteolol is another FDA-approved drug containing the dihydroquinolinone moiety that functions as a non-selective beta-blocker, used in the treatment of glaucoma.[5][6]

-

Vasopressin receptor antagonism. [5]

-

Carbonic anhydrase inhibition. [6]

From Bench to Bedside: FDA-Approved Drugs Featuring the Dihydroquinolinone Scaffold

The therapeutic relevance of the dihydroquinolinone scaffold is underscored by its presence in several FDA-approved drugs.[5][6][22][23][24] These medications have had a significant impact on the treatment of various diseases, validating the utility of this core structure in drug design.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.[2][5] |

| Cilostazol | Phosphodiesterase Inhibitor | Selective inhibitor of phosphodiesterase 3 (PDE3).[5][6] |

| Carteolol | Beta-Blocker | Non-selective β-adrenergic receptor antagonist.[5][6] |

| Brexpiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors. |

Decoding the Molecular Blueprint: Structure-Activity Relationships (SAR)

The biological activity of dihydroquinolinone derivatives can be finely tuned by strategic modifications to the core structure.[7][11][13][25][26][27] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[25][26][27] For instance, in the context of atypical antipsychotics, subtle changes to the substituents on the dihydroquinolinone ring can lead to significant alterations in potency and selectivity for dopamine and serotonin receptors.[1] Similarly, for anticancer agents, the nature and position of substituents on the scaffold can influence cytotoxicity and the specific mechanism of action.[11]

Practical Methodologies: Synthesis and Biological Evaluation

To facilitate further research and development in this area, we provide the following representative experimental protocols.

Experimental Protocol: Synthesis of a Representative Dihydroquinolinone Derivative

This protocol outlines a general method for the synthesis of a 3,4-dihydro-2(1H)-quinolinone derivative via an intramolecular cyclization of an N-arylacrylamide, a common and effective synthetic route.[28][29]

Objective: To synthesize a 3,4-dihydro-2(1H)-quinolinone derivative.

Materials:

-

N-arylacrylamide precursor

-

Lewis acid catalyst (e.g., AlCl₃) or a photoredox catalyst system[28]

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylacrylamide precursor in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: To the stirred solution, add the Lewis acid catalyst portion-wise at 0 °C. Alternatively, for photoredox-catalyzed reactions, add the photocatalyst and irradiate with a suitable light source.[28]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the reaction mixture by carefully adding it to an ice-cold saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure dihydroquinolinone derivative.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[21]

Objective: To determine the in vitro cytotoxicity of a synthesized dihydroquinolinone derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized dihydroquinolinone derivative dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized dihydroquinolinone derivative in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow from Synthesis to Biological Evaluation

The following diagram outlines the general workflow for the discovery and initial evaluation of a novel dihydroquinolinone-based therapeutic agent.

Caption: Workflow for synthesis and evaluation of dihydroquinolinones.

Conclusion and Future Perspectives

The dihydroquinolinone scaffold has firmly established itself as a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad and potent spectrum of biological activities. The clinical success of drugs like aripiprazole, cilostazol, and carteolol is a testament to the therapeutic potential inherent in this structural motif.[5][6] Current research continues to uncover new applications for dihydroquinolinone-based compounds, particularly in the fields of oncology and infectious diseases.[8][16] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics built upon this privileged scaffold. The versatility and proven track record of the dihydroquinolinone core ensure its continued prominence in the quest for innovative and effective treatments for a wide range of human ailments.

References

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]

-

8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies. PubMed. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

-

Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. PubMed. [Link]

-

A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. ResearchGate. [Link]

-

(PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

-

Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

-

Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. PubMed. [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. [Link]

-

Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia. PubMed. [Link]

- Compositions, synthesis and method for using atypical antipsychotic drugs of quinoline.

-

Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Semantic Scholar. [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

-

1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. [Link]

-

Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

-

Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. [Link]

-

Synthesis of novel quinazolino-quinolones as potential antibacterial agents. Der Pharma Chemica. [Link]

-

3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. ACS Publications. [Link]

-

Some FDA-approved quinoline and quinolinone derivative drugs (tetrahydroquinoline core in red color). ResearchGate. [Link]

-

8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity. ResearchGate. [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

-

Selected examples of FDA approved drugs with a heterocyclic ring structure and their pharmacological activities. ResearchGate. [Link]

-

Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety. PubMed. [Link]

-

Structure--activity relationship of quinolones. PubMed. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

-

Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects. Frontiers. [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. ResearchGate. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. [Link]

-

Antipsychotic. Wikipedia. [Link]

-

Structure-activity relationship (SAR). GARDP Revive. [Link]

-

Structure–activity relationship. Wikipedia. [Link]

-

FDA-approved quinoline/quinolone-based drugs. ResearchGate. [Link]

-

New Drug Therapy Approvals 2022. FDA. [Link]

Sources

- 1. 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU2497819C2 - Compositions, synthesis and method for using atypical antipsychotic drugs of quinoline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Antipsychotic - Wikipedia [en.wikipedia.org]

- 5. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 24. researchgate.net [researchgate.net]

- 25. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 27. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 28. Dihydroquinolinone synthesis [organic-chemistry.org]

- 29. mdpi.com [mdpi.com]

A Comprehensive Guide to the Synthesis and Characterization of 6-methyl-3,4-dihydroquinolin-2(1H)-one

This technical guide provides an in-depth, field-proven methodology for the initial synthesis and rigorous characterization of 6-methyl-3,4-dihydroquinolin-2(1H)-one. This compound belongs to the dihydroquinolinone class, a core heterocyclic scaffold found in numerous pharmacologically active molecules.[1][2] The strategic placement of the methyl group on the benzene ring offers a key position for further chemical elaboration, making this a valuable intermediate in drug discovery and development.

Our approach is grounded in fundamental organic chemistry principles, prioritizing a robust and reproducible synthetic route coupled with a multi-technique analytical workflow to ensure the unequivocal confirmation of the target structure and its purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable and thoroughly validated protocol.

Part 1: Synthesis Strategy and Rationale

The construction of the 3,4-dihydroquinolin-2(1H)-one core can be accomplished through various synthetic strategies, including the catalytic hydrogenation of quinolinones or domino reactions.[3][4][5] For this guide, we have selected the intramolecular Friedel-Crafts alkylation as the key ring-forming step. This classical yet highly effective method offers several advantages:

-

Reliability: The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, with a well-understood mechanism and predictable outcomes.[6]

-

Accessibility of Starting Materials: The required precursor, N-(4-methylphenyl)-3-chloropropionamide, can be readily prepared from commercially available p-toluidine and 3-chloropropionyl chloride.

-

Control: The reaction conditions can be fine-tuned to optimize yield and minimize side-product formation.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Intramolecular Friedel-Crafts Alkylation

The key cyclization step proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the chloropropyl side chain. This coordination polarizes the C-Cl bond, facilitating its cleavage and generating a highly reactive acylium-like carbocation intermediate. The electron-rich aromatic ring, activated by the methyl group, then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and close the six-membered ring. A final deprotonation step restores aromaticity, yielding the stable dihydroquinolinone product.

Caption: Mechanism of the intramolecular Friedel-Crafts alkylation step.

Part 2: Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Aluminum trichloride is highly reactive with water and should be handled with care.

Protocol 2.1: Synthesis of N-(4-methylphenyl)-3-chloropropionamide (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (10.7 g, 0.1 mol) and 100 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: While stirring, slowly add 3-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise to the solution over 15 minutes. An exothermic reaction will occur, and a precipitate may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the intermediate as a white crystalline solid.

Protocol 2.2: Synthesis of this compound (Final Product)

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃) (20.0 g, 0.15 mol).

-

Reagent Addition: Slowly add the N-(4-methylphenyl)-3-chloropropionamide (9.88 g, 0.05 mol) in small portions to the AlCl₃. The mixture will become a molten slurry.

-

Reaction: Heat the mixture to 130 °C in an oil bath and maintain this temperature for 3 hours. The reaction mixture will darken.

-

Work-up: Cool the reaction vessel to room temperature, then carefully place it in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice piece by piece, followed by the dropwise addition of 100 mL of cold 6 M HCl.

-

Isolation: The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as off-white crystals.

| Parameter | Value | Notes |

| Precursor | N-(4-methylphenyl)-3-chloropropionamide | --- |

| Catalyst | Aluminum Trichloride (AlCl₃) | 3.0 equivalents |

| Temperature | 130 °C | --- |

| Reaction Time | 3 hours | Monitored by TLC |

| Typical Yield | 75-85% | Based on purified product |

| Appearance | Off-white crystalline solid | --- |

Table 1: Summary of optimized reaction parameters for the Friedel-Crafts cyclization.

Part 3: Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is achieved through a combination of NMR and IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the heterocyclic ring, the amide proton (-NH-), and the methyl (-CH₃) group. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of ten unique carbon atoms, including the characteristic amide carbonyl signal around 170 ppm.

| Data Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~10.0 | Singlet (broad) | NH |

| ~7.1 | Singlet | Aromatic C5-H | |

| ~7.0 | Doublet | Aromatic C7-H | |

| ~6.8 | Doublet | Aromatic C8-H | |

| ~2.8 | Triplet | -CO-CH₂ - | |

| ~2.4 | Triplet | -Ar-CH₂ - | |

| ~2.2 | Singlet | Ar-CH₃ | |

| ¹³C NMR | ~170 | --- | C =O |

| ~135-125 | --- | Aromatic C | |

| ~115 | --- | Aromatic C | |

| ~31 | --- | -CO-C H₂- | |

| ~25 | --- | -Ar-C H₂- | |

| ~20 | --- | Ar-C H₃ |

Table 2: Predicted ¹H and ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

Table 3: Key IR absorption bands for this compound.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Expected [M+H]⁺ (ESI) | m/z 162.09 |

Table 4: Mass spectrometry data for this compound.[8]

References

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of dihydroquinolinones. Available at: [Link]

-

Corma, A., et al. (2007). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

-

PubChemLite. this compound. Available at: [Link]

-

The Organic Chemistry Tutor (2020). IR Spectroscopy - Basic Introduction. Available at: [Link]

-

Kempe, R., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synlett. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 6-methyl-3,4-dihydroquinolin-2(1H)-one

This guide provides an in-depth analysis of the spectroscopic data for 6-methyl-3,4-dihydroquinolin-2(1H)-one, a compound of interest in medicinal chemistry and drug development. As a privileged structure, the dihydroquinolinone scaffold is central to numerous therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in a research and development setting.

This document moves beyond a simple recitation of data. It delves into the rationale behind the analytical techniques, offering insights into the experimental design and data interpretation, thereby providing a comprehensive resource for researchers, scientists, and professionals in drug development.

The Imperative of Spectroscopic Analysis in Drug Development

In the rigorous landscape of pharmaceutical development, the precise structural elucidation of a molecule is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a holistic and definitive characterization of a chemical entity. This multi-faceted approach ensures the identity, purity, and stability of a drug candidate, which are critical parameters for regulatory approval and clinical success.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•). The exact mass of the molecule is a critical piece of data for confirming its elemental composition. For a related compound, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, a prominent [M+H]⁺ ion at m/z 177.5 was observed, which supports the expected mass of our target molecule.[2]

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Expected [M]⁺• | m/z 161 |

| Expected [M+H]⁺ | m/z 162 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The resulting interferogram is converted into an IR spectrum using a Fourier transform.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The lactam (cyclic amide) moiety is of particular importance.

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| N-H Stretch | 3200-3400 | Indicates the presence of the secondary amide. |

| C=O Stretch (Lactam) | 1650-1680 | A strong absorption in this region is characteristic of the carbonyl group in a six-membered ring lactam. Ketones typically show a C=O stretch around 1715 cm⁻¹. |

| C-H Stretch (Aromatic) | 3000-3100 | Indicates the presence of the aromatic ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Corresponds to the C-H bonds of the methyl and methylene groups. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands in this region are characteristic of the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the final spectrum.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~8.0-10.0 (in DMSO-d₆) | Singlet (broad) | 1H |

| Aromatic H | ~6.8-7.2 | Multiplet | 3H |

| -CH₂- (C4) | ~2.8-3.0 | Triplet | 2H |

| -CH₂- (C3) | ~2.5-2.7 | Triplet | 2H |

| -CH₃ (C6) | ~2.2-2.4 | Singlet | 3H |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C2) | ~170 |

| Aromatic C (quaternary) | ~125-140 |

| Aromatic C-H | ~115-130 |

| -CH₂- (C4) | ~30-35 |

| -CH₂- (C3) | ~25-30 |

| -CH₃ (C6) | ~20 |

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from sample to confirmed structure.

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of this compound with atom numbering for correlation with NMR data.

Caption: Structure of this compound with IUPAC numbering.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, provides a robust and unambiguous confirmation of its molecular structure. This guide has detailed the experimental protocols and the logic behind the interpretation of the resulting data, offering a framework for the rigorous analysis required in modern drug discovery and development. The principles and workflows outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. American Chemical Society. Available from: [Link].

-

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. PubChem. Available from: [Link].

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. Available from: [Link].

-

1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one. ChemSynthesis. Available from: [Link].

-

Rapid High-throughput Species Identification of Botanical Material Using Direct Analysis in Real Time High Resolution Mass Spectrometry. NIH. Available from: [Link].

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-methyl-3,4-dihydroquinolin-2(1H)-one for Pharmaceutical Development

Foreword: The Crucial Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. They are not merely abstract parameters but critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and self-validating assessments, thereby accelerating the path to clinical candidacy.

Understanding the Molecule: this compound

This compound belongs to the dihydroquinolinone class of compounds, a "privileged structure" in medicinal chemistry known for its broad spectrum of biological activities.[1] The introduction of a methyl group at the 6-position and the lactam functionality within the dihydroquinoline core significantly influences its electronic and steric properties.[1] These features are expected to impact its intermolecular interactions, and by extension, its solubility and stability profile.

Molecular Structure:

-

Molecular Formula: C₁₀H₁₁NO[2]

-

Molecular Weight: 161.20 g/mol [3]

-

Key Features: A bicyclic aromatic system, a lactam group (cyclic amide), and a methyl substituent. The lactam contains a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential for strong intermolecular interactions in protic solvents.

The Science of Solubility: From Theory to Practice

Aqueous solubility is a critical factor for oral drug absorption. For a compound to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment. Poor solubility is a leading cause of failure in the drug development pipeline. This section outlines a systematic approach to determining the solubility of this compound in various solvent systems relevant to pharmaceutical formulation.

Theoretical Considerations: "Like Dissolves Like" and Beyond

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The polarity of both the solute and the solvent is a key determinant. Given the structure of this compound, we can anticipate moderate polarity. The aromatic ring and methyl group contribute to its lipophilicity, while the lactam group provides a polar, hydrophilic character.

Experimental Workflow for Solubility Determination

A tiered approach to solubility assessment is often the most efficient. This begins with kinetic solubility screening in a high-throughput manner, followed by more rigorous thermodynamic (equilibrium) solubility determination for promising solvent systems.

Caption: A tiered workflow for solubility assessment.

Detailed Experimental Protocol: Equilibrium Solubility in Biorelevant Media

Objective: To determine the equilibrium solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

-

This compound (solid)

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

-

Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

-

HPLC-grade acetonitrile and water

-

Calibrated analytical balance

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to 1 mL of each biorelevant medium in separate vials.

-

Cap the vials and place them in a shaking incubator set to 37°C and 200 rpm for 48 hours.

-

At 24 and 48 hours, carefully withdraw a 100 µL aliquot of the suspension.

-

Immediately centrifuge the aliquot at 14,000 rpm for 15 minutes to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Equilibrium is confirmed if the concentrations at 24 and 48 hours are within 10% of each other.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Water | 7.0 | 25 | Hypothetical Value |

| PBS | 7.4 | 37 | Hypothetical Value |

| SGF | 1.2 | 37 | Hypothetical Value |

| FaSSIF | 6.5 | 37 | Hypothetical Value |

| FeSSIF | 5.0 | 37 | Hypothetical Value |

| Ethanol | N/A | 25 | Hypothetical Value |

| Propylene Glycol | N/A | 25 | Hypothetical Value |

| DMSO | N/A | 25 | Hypothetical Value |

Chemical Stability: Ensuring Integrity and Shelf-Life

Chemical stability is a critical quality attribute of any drug substance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug candidate.

Caption: Workflow for forced degradation studies.

Detailed Protocol: Acidic Hydrolysis Stress Testing

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH) for neutralization

-

HPLC-grade solvents

-

Heating block or water bath

-

HPLC-UV system

-

LC-MS system for peak identification

Procedure:

-

Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile) if necessary, and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation products.

-

Calculate the percentage of degradation at each time point.

-

For significant degradants, perform LC-MS analysis to elucidate their structures. A potential degradation pathway for the related compound 3-methylquinoline has been documented and may provide insights.[4]

Data Presentation: Stability Profile

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Observed |

| 0.1 M HCl | 24 hours | 60 | Hypothetical Value | Hypothetical Peak RRTs |

| 0.1 M NaOH | 24 hours | 60 | Hypothetical Value | Hypothetical Peak RRTs |

| 3% H₂O₂ | 24 hours | 25 | Hypothetical Value | Hypothetical Peak RRTs |

| Heat | 7 days | 80 | Hypothetical Value | Hypothetical Peak RRTs |

| Light (ICH Q1B) | 1.2 million lux hours | 25 | Hypothetical Value | Hypothetical Peak RRTs |

Long-Term Stability (ICH Q1A)

Following the initial characterization, a formal long-term stability study under various storage conditions as defined by the International Council for Harmonisation (ICH) guideline Q1A(R2) is necessary to establish the re-test period or shelf life and recommended storage conditions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing the described methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of these fundamental properties will ultimately de-risk the project and increase the probability of successfully advancing this promising compound to the next stage of development.

References

-

ChemSynthesis. (n.d.). 1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-